molecular formula C14H22ClFN2 B5689679 N-[(2-chloro-6-fluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine

N-[(2-chloro-6-fluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine

Cat. No.: B5689679
M. Wt: 272.79 g/mol
InChI Key: SMVYVDHAFRIEQF-UHFFFAOYSA-N
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Description

N-[(2-chloro-6-fluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine is a complex organic compound characterized by the presence of a chloro-fluorophenyl group attached to a diethyl-methylethane-diamine backbone

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClFN2/c1-4-18(5-2)10-9-17(3)11-12-13(15)7-6-8-14(12)16/h6-8H,4-5,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVYVDHAFRIEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine typically involves multiple steps. One common approach starts with the preparation of the 2-chloro-6-fluorophenylmethyl intermediate, which is then reacted with diethylamine and methylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Purification steps, including distillation and crystallization, are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-6-fluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

N-[(2-chloro-6-fluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2-chloro-6-fluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chloro-6-fluorophenyl)methyl]aniline
  • 2-(2-chloro-6-fluorophenyl)acetamides
  • Quinoline derivatives

Uniqueness

N-[(2-chloro-6-fluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine stands out due to its unique combination of chloro and fluoro substituents, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various fields.

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